Glycyrdione C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142750-24-1 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-6-16-11-17(7-8-20(16)26)21(27)13-22(28)19-12-18-9-10-25(3,4)30-24(18)14-23(19)29/h5,7-12,14,26,29H,6,13H2,1-4H3 |
InChI Key |
VXOZFACLCCVUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)CC(=O)C2=C(C=C3C(=C2)C=CC(O3)(C)C)O)O)C |
Origin of Product |
United States |
Isolation and Purification Methodologies of Glycyrdione C
Extraction Techniques from Plant Material
The preliminary step in isolating Glycyrdione C involves the extraction of crude compounds from the dried and powdered roots of Glycyrrhiza uralensis or other related species. The choice of solvent and extraction method is critical to maximize the yield of triterpenoids while minimizing the co-extraction of undesirable compounds.
Various extraction methods have been employed for obtaining triterpenoids from licorice root, which can be adapted for this compound. These include maceration, reflux extraction, and more advanced techniques like ultrasound-assisted extraction (UAE) and ionic liquid-based ultrasonic-assisted extraction (IL-UAE).
Reflux extraction with methanol is a common method. For instance, dried roots of G. uralensis (4.2 kg) can be extracted with 100% methanol under reflux three times nih.gov. The resulting extract is then concentrated to yield a crude residue. Another approach involves using aqueous ethanol solutions. Optimal conditions for the extraction of similar triterpenoids have been found to be a mixture of ethanol/water (30:70, v/v) with a dipping time of 60 minutes at 50°C nih.govmdpi.com.
More recent and efficient methods include IL-UAE, which has been shown to be effective for extracting triterpenoid (B12794562) saponins from licorice researchgate.netrsc.org. This technique utilizes ionic liquids as solvents in conjunction with ultrasound to enhance extraction efficiency. The process parameters, such as the choice of ionic liquid, extraction time, and solvent-to-solid ratio, are optimized to maximize the yield researchgate.net.
| Extraction Method | Solvent System | Key Parameters | Plant Material | Reference |
| Reflux Extraction | 100% Methanol | Three extraction cycles | Dried roots of G. uralensis | nih.gov |
| Dipping Extraction | Ethanol/Water (30:70, v/v) | 60 minutes at 50°C | Dried licorice roots | nih.govmdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Methanol or Water | Optimized ultrasonic time (e.g., 20 min) | Licorice powder | rsc.org |
| Ionic Liquid-Based UAE | [C4MIM]BF4 aqueous solution | Optimized IL concentration and time | Licorice powder | researchgate.net |
Chromatographic Separation Strategies
Following extraction, the crude extract, which contains a multitude of compounds, undergoes several chromatographic steps to isolate and purify this compound.
Silica gel column chromatography is a fundamental technique for the initial fractionation of the crude extract. The extract is typically dissolved in a minimal amount of solvent and adsorbed onto silica gel. The separation is achieved by eluting the column with a gradient of solvents with increasing polarity.
For the separation of triterpenoids from Glycyrrhiza species, a common solvent system for silica gel chromatography is a gradient of chloroform and methanol or ethyl acetate and n-hexane. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar polarities. Fractions showing the presence of the target compound, this compound, are then pooled for further purification.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of this compound. Reversed-phase HPLC is most commonly used for the separation of triterpenoids.
A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like phosphoric acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol nih.govnih.govsid.irresearchgate.netepa.gov. The separation can be performed using either an isocratic or a gradient elution method. A gradient program allows for the separation of compounds with a wide range of polarities within a single run nih.govepa.govjuniperpublishers.com. For instance, a gradient elution with acetonitrile and 0.1% phosphoric acid has been used to separate various compounds in licorice extracts jfda-online.com. The eluent is monitored by a UV detector at a specific wavelength, chosen based on the UV absorption maximum of this compound.
Preparative HPLC is often employed in the final purification step to obtain a highly pure sample of the compound.
| HPLC Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | sid.irjuniperpublishers.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 1% acetic acid) | nih.govnih.govresearchgate.netepa.gov |
| Elution Mode | Gradient or Isocratic | nih.govjuniperpublishers.com |
| Flow Rate | 1.0 mL/min | juniperpublishers.comjfda-online.com |
| Detection | UV detector (wavelength determined by compound's absorbance) | nih.gov |
Crystallization and Sample Preparation for Spectroscopic Analysis
After achieving a high degree of purity through chromatographic methods, the final step is often crystallization. This process not only serves as a final purification step but also provides the compound in a form suitable for X-ray crystallographic analysis, which can be used to determine its three-dimensional structure. The purified this compound is dissolved in a suitable solvent or a mixture of solvents, and the solution is allowed to evaporate slowly, or the temperature is gradually decreased to induce crystallization.
For spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the purified and, if possible, crystallized this compound is dissolved in an appropriate deuterated solvent for NMR or a suitable volatile solvent for MS. These analyses are crucial for the structural elucidation and confirmation of the compound's identity. Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of triterpenoids nih.gov.
Structural Elucidation of Glycyrdione C
Advanced Spectroscopic Techniques for Structure Determination
Specific Nuclear Magnetic Resonance (NMR) spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR), Mass Spectrometry (MS) data, and Ultraviolet-Visible (UV-Vis) spectroscopy data for Glycyrdione C are not documented in accessible scientific journals or databases.
Stereochemical Assignment and Conformational Analysis
Without spectroscopic data, particularly from NMR and techniques like X-ray crystallography, the stereochemical assignment and conformational analysis of this compound cannot be determined.
Comparison with Known Structural Analogues from Glycyrrhiza
While the Glycyrrhiza genus is a rich source of diverse flavonoids and triterpenoids, a structural comparison of this compound to known analogues is not feasible without first establishing the complete and accurate structure of this compound itself.
The structural elucidation of a natural product is a complex process that relies on the publication of detailed experimental data. In the case of this compound, this foundational information is not currently available. Further research and publication by phytochemists and natural product researchers would be required to fulfill the detailed structural analysis requested.
Biosynthetic Pathways and Chemotaxonomic Significance of Glycyrdione C
Proposed Biosynthetic Precursors and Enzymatic Transformations
The biosynthesis of Glycyrdione C, like other flavonoids, is believed to originate from the phenylpropanoid pathway. This pathway commences with the amino acid L-phenylalanine, which is converted into various intermediates. The core structure of flavonoids is assembled by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
While the precise enzymatic steps leading to this compound have not been fully elucidated, its dibenzoylmethane (B1670423) structure suggests a deviation from the typical flavonoid biosynthetic route. It is hypothesized that a retro-Claisen condensation of a chalcone precursor could lead to the formation of the characteristic 1,3-diphenylpropane-1,3-dione (B8210364) skeleton of dibenzoylmethanes.
Subsequent modifications, such as prenylation and cyclization, are crucial for the final structure of this compound. Prenyltransferases are responsible for attaching isoprenoid moieties, such as the dimethylallyl group, to the flavonoid backbone. researchgate.net The formation of the benzopyran ring likely involves cyclization of a prenyl group.
Table 1: Key Precursors and Enzymes in the Proposed Biosynthesis of this compound
| Precursor/Enzyme | Role in Biosynthesis |
| L-phenylalanine | Initial precursor for the phenylpropanoid pathway |
| 4-Coumaroyl-CoA | Key intermediate derived from the phenylpropanoid pathway |
| Malonyl-CoA | Extender unit for the polyketide chain |
| Chalcone Synthase (CHS) | Catalyzes the formation of the chalcone scaffold |
| Prenyltransferases | Catalyze the addition of prenyl groups |
| Cytochrome P450 monooxygenases | Likely involved in hydroxylation and cyclization reactions |
Biogenetic Relationships with Other Glycyrrhiza Flavonoids and Chalcones
This compound is part of a diverse family of flavonoids and related compounds found in Glycyrrhiza species. Its structure shares common biosynthetic origins with other metabolites present in G. inflata and other licorice species.
The precursor for many flavonoids in Glycyrrhiza is isoliquiritigenin, a retrochalcone that lacks the typical 2'-hydroxyl group. researchgate.net This is a key characteristic of many chalcones found in this genus. From isoliquiritigenin, various enzymatic modifications, including hydroxylation, methoxylation, and prenylation, lead to a wide array of compounds.
This compound is structurally related to other prenylated flavonoids found in G. inflata, such as licochalcones A and B, and other glycyrdiones like Glycyrdione A and B. yok.gov.trnih.govnih.gov These compounds share common prenylated phenylpropanoid precursors. The presence of these related structures suggests a shared and interconnected biosynthetic grid within the plant, where common intermediates are channeled into different metabolic endpoints, resulting in the rich chemical diversity observed in Glycyrrhiza.
Role of this compound in the Chemotaxonomy of Glycyrrhiza inflata
The distribution of secondary metabolites, such as flavonoids, can be a powerful tool in the classification of plants, a field known as chemotaxonomy. The unique chemical profile of a plant species can serve as a distinctive fingerprint.
This compound has been reported as a constituent of Glycyrrhiza inflata. researchgate.netscribd.com The presence of specific flavonoids, including dibenzoylmethanes like this compound, can help to distinguish G. inflata from other medicinally important licorice species like G. glabra and G. uralensis. mdpi.com While these species share some common flavonoids, the presence of unique compounds like this compound in G. inflata highlights its distinct metabolic capabilities.
The retrochalcones, which are biogenetically related to this compound, are also considered significant chemotaxonomic markers for the genus Glycyrrhiza. researchgate.net The specific pattern of prenylation and other modifications on the flavonoid skeleton can further aid in differentiating between species.
Table 2: Key Flavonoid and Related Compounds in Glycyrrhiza inflata
| Compound | Compound Class |
| Glycyrdione A | β-Ketodihydrochalcone |
| Glycyrdione B | Dihydrochalcone |
| This compound | Dibenzoylmethane |
| Licochalcone A | Chalcone |
| Licochalcone B | Chalcone |
| Licochalcone C | Chalcone |
| Echinatin (B1671081) | Chalcone |
| Glyinflanin B | β-Ketodihydrochalcone |
Metabolic Engineering Approaches for Related Glycyrrhiza Metabolites
The valuable pharmacological properties of many Glycyrrhiza metabolites have spurred interest in metabolic engineering to enhance their production. researchgate.net While research has not specifically targeted this compound, the strategies employed for other related flavonoids and triterpenoids in licorice provide a framework for potential future applications.
Hairy root cultures of Glycyrrhiza species have been established as a promising platform for producing valuable secondary metabolites. mdpi.comnih.gov These cultures can be genetically modified to overexpress key biosynthetic enzymes or transcription factors that regulate metabolic pathways.
For instance, the overexpression of the transcription factor AtMYB12 in G. inflata hairy roots has been shown to significantly increase the production of total flavonoids, including echinatin and licochalcone A. researchgate.net This was achieved by upregulating genes in the phenylpropanoid and flavonoid pathways, such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS). researchgate.net
Similarly, metabolic engineering has been applied to increase the production of the triterpenoid (B12794562) glycyrrhizin (B1671929) in licorice. nih.gov This involves the overexpression of genes encoding enzymes like β-amyrin synthase and cytochrome P450s involved in the later steps of glycyrrhizin biosynthesis. researchgate.netnih.govmdpi.com These approaches, which manipulate the flux through shared precursor pathways, could potentially be adapted to influence the production of dibenzoylmethanes like this compound.
Synthetic Strategies for Glycyrdione C and Its Analogues
Total Synthesis Approaches for Glycyrdione C
The total synthesis of this compound has not been extensively reported, necessitating a strategic approach based on the synthesis of analogous pyrano-isoflavones. A plausible retrosynthetic analysis of this compound would disconnect the molecule into key building blocks, namely a substituted chromone (B188151) intermediate and a boronic acid derivative, which can be coupled to form the isoflavone (B191592) core.
A key reaction in the construction of the isoflavone skeleton is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction can be employed to couple a 3-iodochromone with a suitable aryl boronic acid. For the synthesis of this compound, this would involve the preparation of a 3-iodochromone bearing the pyran ring and a boronic acid with the appropriate substitution pattern of the B-ring.
The synthesis of the required 3-iodochromone precursor can be achieved from a suitably substituted phloroacetophenone derivative. The formation of the pyran ring is a critical step and can be accomplished through several methods, including a regioselective aldol-type condensation with prenal followed by a 6π electrocyclization.
Table 1: Proposed Key Reactions in the Total Synthesis of this compound
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Pyran ring formation | Substituted phloroacetophenone, Prenal | Aldol condensation, 6π electrocyclization | Pyrano-phloroacetophenone derivative |
| 2 | Chromone formation | Pyrano-phloroacetophenone derivative | Vilsmeier-Haack or similar cyclization conditions | 3-Iodochromone intermediate |
| 3 | Suzuki-Miyaura Coupling | 3-Iodochromone intermediate, Substituted aryl boronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound core structure |
| 4 | Prenylation | This compound core structure | Prenyl bromide, Base | This compound |
This synthetic strategy offers a convergent and flexible approach, allowing for the synthesis of various analogues by modifying the structure of the coupling partners.
Semi-Synthesis from Natural Precursors
An alternative and often more efficient approach to obtaining this compound is through the semi-synthesis from readily available natural precursors. The Glycyrrhiza species (licorice) are a rich source of a diverse array of flavonoids, including many with prenyl and pyran functionalities, making them ideal starting points for semi-synthesis. nih.govnih.govresearchgate.netresearchgate.nettandfonline.comacs.orgnih.gov
A potential precursor for the semi-synthesis of this compound is a naturally occurring flavonoid from licorice that already contains a significant portion of the target molecule's structure, such as a prenylated chalcone (B49325) or flavanone. For instance, xanthohumol, a prenylated chalcone, has been utilized as a starting material for the semi-synthesis of various pyranoflavonoids. mdpi.com
The general strategy for the semi-synthesis of this compound from a suitable precursor would involve a series of chemical transformations to introduce the required functional groups and to construct the pyran ring and the isoflavone core.
A plausible semi-synthetic route could involve:
Isolation: Extraction and isolation of a suitable prenylated flavonoid precursor from Glycyrrhiza species.
Modification of the A-ring: Introduction of the pyran ring onto the A-ring of the flavonoid precursor. This can be achieved through oxidative cyclization of a prenyl group already present on the A-ring.
Conversion to Isoflavone: If the precursor is a chalcone or flavanone, it would need to be converted to the isoflavone skeleton. This can be accomplished through various methods, including thallium(III) nitrate-mediated oxidative rearrangement of a chalcone.
Functional Group Interconversion: Final modifications to achieve the exact substitution pattern of this compound.
This semi-synthetic approach leverages the chemical complexity already present in natural products, often leading to shorter and more economical synthetic routes compared to total synthesis.
Synthetic Routes to Structurally Related Dibenzoylmethanes and Flavonoids
The synthesis of dibenzoylmethanes is a cornerstone in the synthesis of many flavonoids, as they are key intermediates that can be cyclized to form the chromone core. The Baker-Venkataraman rearrangement is a classic and widely used method for the synthesis of 1,3-diketones (dibenzoylmethanes) from 2-acetoxyacetophenones. This reaction proceeds via an enolate formation followed by an acyl transfer.
Once the dibenzoylmethane (B1670423) is formed, it can be cyclized under acidic conditions to yield the corresponding flavone (B191248) or isoflavone. This two-step process provides a versatile route to a wide range of flavonoid structures.
Table 2: Classic Synthetic Reactions for Flavonoid Synthesis
| Reaction Name | Description | Starting Materials | Product |
| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. | 2-Acyloxyacetophenone | 1,3-Diketone (Dibenzoylmethane) |
| Allan-Robinson Reaction | Reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone or isoflavone. | o-Hydroxyaryl ketone, Aromatic anhydride | Flavone or Isoflavone |
| Auwers Synthesis | Synthesis of flavonols from a 2'-hydroxychalcone (B22705) via an intermediate aurone. | 2'-Hydroxychalcone | Flavonol |
| Claisen-Schmidt Condensation | Base-catalyzed condensation of an aldehyde with a ketone to form a chalcone. | Aromatic aldehyde, Acetophenone | Chalcone |
The synthesis of pyranoflavonoids often involves the construction of the pyran ring onto a pre-existing flavonoid scaffold. This can be achieved through various methods, including the reaction of a hydroxyflavonoid with 3,3-dimethylallyl bromide in the presence of a base.
Development of Novel Synthetic Methodologies
The field of synthetic organic chemistry is continuously evolving, leading to the development of new methodologies that can be applied to the synthesis of complex natural products like this compound. Recent advances in catalysis, reaction design, and green chemistry offer promising avenues for more efficient and sustainable syntheses.
Novel approaches relevant to the synthesis of this compound and its analogues include:
Transition-Metal Catalyzed C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. This could be applied to the direct prenylation or annulation of the pyran ring onto the flavonoid core.
Photoredox Catalysis: The use of visible light to promote chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis could enable novel cyclization or cross-coupling reactions for the construction of the this compound scaffold under mild conditions.
Biocatalysis: The use of enzymes to catalyze specific chemical transformations offers high selectivity and can be performed under environmentally benign conditions. Enzymes from licorice itself, such as flavonoid prenyltransferases, could potentially be used in a chemoenzymatic approach to synthesize this compound. globethesis.com
The development and application of these novel methodologies will undoubtedly play a crucial role in the future synthesis of this compound and a diverse range of its structurally related analogues for further scientific investigation.
Investigation of Biological Activities of Glycyrdione C
In Vitro Cellular and Molecular Assays
Antimicrobial Activity Studies
There is a lack of specific data from in vitro studies on the antimicrobial activity of Glycyrdione C against various strains of bacteria, fungi, or other microorganisms. While extracts of Glycyrrhiza glabra and some of its isolated compounds have demonstrated antimicrobial properties, no such findings have been specifically attributed to this compound in the reviewed literature.
Antioxidant Potential and Reactive Oxygen Species Modulation
Detailed in vitro assays to determine the antioxidant capacity of this compound, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and its ability to modulate reactive oxygen species (ROS) in cellular models, have not been reported. While other flavonoids and phenolic compounds from licorice have shown significant antioxidant effects, the specific contribution of this compound to these properties is unknown.
Anti-inflammatory Effects and Immunomodulation
Scientific literature lacks specific studies on the in vitro anti-inflammatory effects of this compound. Key assays, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), the modulation of inflammatory pathways like NF-κB, and effects on immune cell function, have not been documented for this particular compound. Many compounds from Glycyrrhiza species are known for their potent anti-inflammatory and immunomodulatory activities.
Antitumor Cell Proliferation and Apoptosis Induction Studies
There is a notable absence of research investigating the potential of this compound to inhibit the proliferation of various cancer cell lines or to induce apoptosis (programmed cell death). While compounds like glycyrrhetinic acid and licochalcone A have been the subject of numerous cancer studies, the cytotoxic and apoptotic effects of this compound remain unexplored.
Antiviral Efficacy against Relevant Pathogens
No specific in vitro studies detailing the antiviral efficacy of this compound against any relevant human or animal viruses were found in the reviewed literature. The well-documented antiviral properties of licorice are primarily attributed to glycyrrhizin (B1671929) and its derivatives.
In Vivo Preclinical Models of Disease
Evaluation in Animal Models of Inflammation
No research data was found regarding the evaluation of this compound in any established animal models of inflammation.
Assessment in Murine Cancer Models
There are no available studies on the assessment of this compound's efficacy or mechanism of action in murine cancer models.
Antiviral Activity in Animal Infection Models
No published literature exists detailing the investigation of this compound's antiviral activity in animal infection models.
Mechanistic Elucidation of Glycyrdione C S Biological Actions
Molecular Target Identification and Validation
Scientific research has not yet identified or validated specific molecular targets for Glycyrdione C. While it is known to be a dibenzoylmethane (B1670423) isolated from the root of Glycyrrhiza inflata, studies detailing its direct interactions with proteins, enzymes, or other cellular receptors are not available in the public domain. nih.govscribd.com The process of target identification, which often involves techniques such as affinity chromatography, proteomics, or genetic screening, has not been documented for this particular compound.
Signaling Pathway Modulation (e.g., NF-κB, MAPK cascades)
There is no specific information available from published studies describing the modulation of signaling pathways, such as the NF-κB or MAPK cascades, by this compound. While other compounds isolated from Glycyrrhiza species are known to interact with these inflammatory pathways, similar research has not been extended to this compound. Consequently, its role, whether as an activator or inhibitor of these or other cellular signaling networks, remains uncharacterized.
Gene Expression and Protein Regulation Studies
Investigations into the effects of this compound on gene expression and protein regulation have not been reported. Transcriptomic or proteomic studies that would reveal how this compound might alter cellular function at the genetic or protein level are absent from the current body of scientific literature. Therefore, its influence on the expression of specific genes or the regulation of protein synthesis and activity is unknown.
Cellular and Subcellular Localization Studies
There are no published studies focusing on the cellular or subcellular localization of this compound. Research that would utilize methods like fluorescence microscopy or cell fractionation to determine where the compound accumulates within a cell (e.g., cytoplasm, nucleus, mitochondria) has not been conducted. As a result, the specific cellular compartments where this compound might exert its potential biological effects are unknown.
Structure Activity Relationship Sar Studies of Glycyrdione C Derivatives
Design and Synthesis of Glycyrdione C Analogues
Information regarding the specific design principles and synthetic methodologies for creating analogues of this compound is not available in the current body of scientific literature.
Elucidation of Key Pharmacophores for Specific Activities
There are no published studies that identify and describe the key pharmacophoric features of this compound responsible for any specific biological activities.
Impact of Substituent Modifications on Biological Potency and Selectivity
Data on how modifications to the substituents of the this compound scaffold affect its biological potency and selectivity are not present in the available research.
Computational Chemistry and Molecular Modeling for SAR Prediction
The application of computational chemistry and molecular modeling techniques to predict the Structure-Activity Relationships of this compound derivatives has not been reported in scientific publications.
Analytical Method Development and Quality Control for Glycyrdione C
Quantitative Determination Methods (e.g., HPLC-UV, LC-MS)
The quantification of Glycyrdione C in raw materials, extracts, and finished products relies heavily on chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for analyzing the complex phytochemical matrix of licorice. mdpi.com
A critical aspect in the analysis of this compound is its existence as an equilibrium mixture of two tautomeric forms: a diketone and a keto-enol. This chemical property can complicate chromatographic separation, potentially leading to broadened or multiple peaks, and must be considered during method development to ensure accurate quantification.
High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC is the standard for analyzing the flavonoids and dibenzoylmethanes in Glycyrrhiza extracts. A typical method involves a C18 column and a gradient elution using a binary solvent system, such as acetonitrile (B52724) and water (often acidified with formic or phosphoric acid to improve peak shape). Detection is typically performed with a Photo Diode Array (PDA) detector, which allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak identity. While a specific validated method for this compound is not widely published, the parameters for analyzing related compounds in G. inflata provide a strong basis.
Table 1: Representative HPLC-UV Parameters for Analysis of Glycyrrhiza Extracts (Note: These are general conditions for licorice extract analysis; specific retention time and validation for this compound would require experimental determination.)
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection, wavelength selected based on the UV maxima of this compound (e.g., ~330 nm) |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Gradient Program | A time-based linear gradient from low to high organic phase (Acetonitrile) concentration to resolve multiple components. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity, making them ideal for identifying and quantifying trace levels of this compound, especially in complex biological matrices. These methods are also invaluable for impurity profiling and identifying degradation products. An Electrospray Ionization (ESI) source is commonly used, and the mass spectrometer can be operated in either full-scan mode to gather information on all ions or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes for highly specific quantification of the target analyte. documentsdelivered.com
Purity Assessment and Impurity Profiling
The purity of a this compound reference standard or isolated material is a critical quality attribute. The HPLC-UV methods described above are central to purity assessment. Purity is typically determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram.
Impurity profiling aims to detect, identify, and quantify any related substances present in the material. Potential impurities could include:
Biosynthetic precursors and related natural products: Other flavonoids and chalcones from G. inflata.
Residual solvents: Organic solvents used during the extraction and purification process.
Degradation products: Compounds formed due to exposure to light, heat, or adverse pH conditions.
Advanced techniques like high-resolution mass spectrometry (HRMS) are essential for the structural elucidation of unknown impurities. A comprehensive impurity profile is fundamental for setting quality specifications for the pure compound.
Stability Studies Under Various Conditions
Stability testing is performed to understand how the quality of this compound varies under the influence of environmental factors such as temperature, humidity, and light. This information is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies are a key part of this process, where the compound is exposed to harsh conditions to accelerate its decomposition and identify potential degradation pathways.
While specific degradation data for this compound is not available in the public domain, the standard ICH (International Council for Harmonisation) stress conditions are applicable. The percentage of degradation is monitored by a stability-indicating HPLC method that can separate the intact drug from its degradation products.
Table 2: Typical Forced Degradation Conditions for Phytochemical Stability Studies (Note: This table outlines the standard methodologies; specific degradation percentages for this compound would need to be determined experimentally.)
| Stress Condition | Typical Reagent / Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To test stability in alkaline environments. |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To assess susceptibility to oxidation. |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) for an extended period | To evaluate stability at high temperatures. |
| Photostability | Exposure to UV and visible light (e.g., ICH-compliant light chamber) | To determine sensitivity to light. |
Standard Reference Material Characterization
A well-characterized reference standard is the cornerstone of all quantitative analysis. It is a highly purified and authenticated sample of this compound against which other samples are compared. The characterization of a this compound reference standard would involve a battery of analytical tests to confirm its identity, purity, and potency.
Identity Confirmation: The structure of the compound must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity of atoms.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information on functional groups and the chromophore system, which serve as fingerprints for the compound.
Purity Determination: Chromatographic methods, primarily HPLC-UV, are used to determine the purity. A purity value of >98% is often required for a primary reference standard.
Physicochemical Characterization: Other properties such as melting point, appearance (color and physical state), and solubility are also documented.
A Certificate of Analysis (CoA) for the reference standard would compile all this information, providing a comprehensive quality profile for use in analytical laboratories.
Future Directions in Glycyrdione C Research
Exploration of Undiscovered Biological Activities
The genus Glycyrrhiza is a well-established source of compounds with a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. rsc.orgnih.gov While Glycyrdione C belongs to this pharmacologically rich family, its specific bioactivities are yet to be comprehensively screened. Future research will likely focus on delineating the therapeutic profile of this unique dibenzoylmethane (B1670423).
Potential Areas of Investigation:
Anti-inflammatory and Immunomodulatory Effects: Given that many compounds from Glycyrrhiza species exhibit potent anti-inflammatory properties, a primary avenue of future research will be to investigate the potential of this compound to modulate inflammatory pathways. mdpi.com
Anticancer Activity: The cytotoxic potential of this compound against various cancer cell lines is a promising area for future studies, drawing parallels from other phenolic compounds isolated from Glycyrrhiza glabra that have demonstrated significant anticancer effects. researchgate.net
Antioxidant Properties: A thorough evaluation of the antioxidant capacity of this compound is warranted, as this could have implications for its use in preventing or mitigating diseases associated with oxidative stress. mdpi.com
Antimicrobial and Antiviral Potential: The broad-spectrum antimicrobial and antiviral activities of other Glycyrrhiza constituents suggest that this compound may also possess similar properties worthy of investigation. nih.govijrpr.com
A systematic approach to screening for these and other biological activities will be crucial in unlocking the therapeutic potential of this compound.
Development of Advanced Delivery Systems
A significant hurdle in the clinical application of many natural compounds is their limited bioavailability, often due to poor solubility. rsc.org For this compound to transition from a laboratory curiosity to a viable therapeutic agent, the development of advanced drug delivery systems will be paramount. Research in this area is expected to focus on overcoming the potential pharmacokinetic challenges associated with this compound.
Novel formulation strategies that have been successfully applied to other compounds from licorice, such as glycyrrhizic acid, offer a roadmap for future work with this compound. bohrium.com These may include:
Nanoparticle-based Systems: Encapsulating this compound in nanoparticles could enhance its solubility, stability, and targeted delivery to specific tissues. ceon.rs
Liposomes and Micelles: These lipid-based carriers can improve the absorption and circulation time of hydrophobic compounds like this compound. ceon.rsmdpi.com
Inclusion Complexes: Forming complexes with cyclodextrins or other molecules could increase the aqueous solubility of this compound. bohrium.com
The successful development of such delivery systems will be a critical step in translating the potential biological activities of this compound into tangible clinical benefits.
Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)
To fully understand the biological effects of this compound, it is essential to elucidate its mechanism of action at a molecular level. The integration of omics technologies—genomics, proteomics, and metabolomics—offers a powerful approach to achieving this. These technologies can provide a holistic view of the cellular response to this compound, identifying the specific genes, proteins, and metabolic pathways it modulates.
For instance, metabolomic and transcriptomic analyses have been employed to compare the chemical profiles and gene expression in different Glycyrrhiza species, revealing insights into the biosynthesis of their active compounds. nih.gov A similar approach with this compound could:
Identify its molecular targets.
Uncover novel mechanisms of action.
Reveal potential biomarkers for its therapeutic effects.
Provide a basis for a more rational drug design and development process.
This systems biology approach will be instrumental in moving beyond simply identifying the biological activities of this compound to understanding how it exerts its effects.
Collaborative Research Initiatives and Data Sharing
The journey from the discovery of a novel compound to its clinical application is a long and complex process that can be significantly expedited through collaboration. Future progress in this compound research will likely depend on the establishment of collaborative initiatives that bring together experts from various disciplines, including phytochemistry, pharmacology, and clinical medicine.
Furthermore, the adoption of data-sharing practices will be crucial for accelerating the pace of discovery. Open-access databases and collaborative platforms can help to avoid duplication of effort and allow researchers to build upon each other's findings. By fostering a more collaborative and open research environment, the scientific community can more efficiently unlock the full therapeutic potential of this compound and other promising natural compounds.
Q & A
Q. What are the primary natural sources of Glycyrdione C, and what extraction methods are optimal for its isolation from plant material?
this compound is primarily isolated from Glycyrrhiza species, including Glycyrrhiza inflata and Glycyrrhiza glabra. Extraction typically involves solvent-based methods (e.g., methanol or ethanol) followed by chromatographic purification using silica gel or HPLC. Fractionation guided by bioactivity assays or TLC profiling ensures targeted isolation .
Q. Which spectroscopic and chromatographic techniques are most effective for the structural identification and purity assessment of this compound?
Structural elucidation relies on 1H/13C NMR for carbon skeleton analysis, HRMS for molecular formula confirmation, and X-ray crystallography for absolute configuration (if crystals are obtainable). Purity is assessed via HPLC-DAD/UV with comparison to authenticated standards. Multi-dimensional NMR (e.g., HSQC, HMBC) resolves complex coupling patterns in prenylated flavonoids like this compound .
Q. What are the known structural analogs of this compound, and how do their bioactivities compare?
Analogs include Glycyrdione A, B, and D, which differ in prenylation patterns and pyran ring substitutions. Comparative studies using SAR (Structure-Activity Relationship) analyses (e.g., enzyme inhibition assays for COX-2 or CYP450) reveal that minor structural changes, such as the position of dimethylpyrano groups, significantly alter bioactivity .
Advanced Research Questions
Q. How should researchers address discrepancies in the reported biological activities of this compound across different pharmacological studies?
Contradictions often arise from variations in cell lines , dosage ranges , or compound purity . To resolve these:
- Standardize protocols (e.g., MTT assay conditions, passage numbers).
- Validate purity via orthogonal methods (NMR, LC-MS).
- Conduct dose-response curves (IC50/EC50) across multiple models. Cross-referencing with in silico ADMET predictions (e.g., SwissADME) can contextualize bioavailability limitations .
Q. What experimental models are appropriate for investigating the mechanism of action of this compound in cancer pathways?
- In vitro : Use apoptosis markers (Annexin V/PI staining), cell cycle arrest (flow cytometry), and Western blotting for pathway proteins (e.g., Bcl-2, caspase-3).
- In vivo : Xenograft models with tumor volume monitoring and immunohistochemistry for proliferation markers (Ki-67). Pair these with RNA-seq or CRISPR screens to identify downstream targets .
Q. What strategies can elucidate the biosynthetic pathway of this compound in its native plant species?
Q. How can computational chemistry approaches predict and validate molecular targets of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
